4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate
CAS No.:
Cat. No.: VC17892833
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2O3 |
|---|---|
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | [4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl] acetate |
| Standard InChI | InChI=1S/C14H16N2O3/c1-11(17)15-7-9-16(10-8-15)13-3-5-14(6-4-13)19-12(2)18/h3-7,9H,8,10H2,1-2H3 |
| Standard InChI Key | SOHQBFJBPXIDSI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCN(C=C1)C2=CC=C(C=C2)OC(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-(4-Acetyl-3,4-dihydropyrazin-1(2H)-yl)phenyl acetate features a 3,4-dihydropyrazine ring system substituted at the 1-position with a phenyl acetate group and at the 4-position with an acetyl moiety. The dihydropyrazine scaffold is a partially saturated six-membered ring containing two nitrogen atoms, which confers conformational flexibility and hydrogen-bonding capabilities. The phenyl acetate substituent introduces aromatic and ester functionalities, while the acetyl group enhances electron-withdrawing characteristics.
Key Structural Attributes:
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Dihydropyrazine Core: The 3,4-dihydropyrazine ring (molecular formula ) adopts a boat-like conformation, enabling interactions with biological targets through π-π stacking and hydrogen bonding .
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Acetyl Substituent: The 4-acetyl group () enhances electrophilicity at the adjacent nitrogen, potentially influencing tautomerization and binding affinity .
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Phenyl Acetate Moiety: The para-substituted phenyl acetate () contributes to lipophilicity and metabolic stability, though esterase-mediated hydrolysis may limit bioavailability .
Physicochemical Properties
While experimental data for this specific compound are unavailable, properties can be extrapolated from analogs:
Synthetic Methodologies
Multicomponent Reaction (MCR) Approaches
The dihydropyrazine core can be constructed via Ugi-four-component reactions (Ugi-4CR) followed by Pictet–Spengler cyclization, as demonstrated for related 3,4-dihydropyrazin-2(1H)-ones .
Step 1: Ugi-4CR Assembly
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Reactants:
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Isocyanide (e.g., tert-butyl isocyanide)
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Aldehyde (e.g., 4-formylphenyl acetate)
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Amine (e.g., 2,2-dimethoxyethan-1-amine)
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Carboxylic acid (e.g., acetylated glycine)
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Outcome: Linear Ugi adduct with acetyl and phenyl acetate groups.
Step 2: Pictet–Spengler Cyclization
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Conditions: Methanesulfonic acid () in acetonitrile (1:1 v/v), room temperature, 15 h .
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Mechanism: Acid-catalyzed intramolecular cyclization forms the dihydropyrazine ring.
Step 3: Esterification (if required)
Alternative Pathways
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Click Chemistry: Triazole-linked analogs have shown improved metabolic stability compared to linear esters . For example, substituting the ester with a triazole via copper-catalyzed azide-alkyne cycloaddition (CuAAC) could enhance half-life .
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Enantiomer Separation: Chiral resolution using preparative HPLC may be necessary if asymmetric centers form during cyclization .
Biological Activity and Mechanism
Target Engagement Hypotheses
Though direct activity data are lacking, structurally related dihydropyrazines exhibit:
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MIF2 Tautomerase Inhibition: Analogs like compound 11a (IC50 = 20 μM) bind macrophage migration inhibitory factor 2 (MIF2), disrupting its tautomerase activity and suppressing cancer cell proliferation . Docking studies suggest the acetyl group interacts with Arg36 in the MIF2 active site .
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Kinase Modulation: Dihydropyrazines with acetyl substituents have shown affinity for mitogen-activated protein kinase (MAPK) pathways, inducing cell cycle arrest in non-small cell lung cancer .
PROTAC Compatibility
Metabolic and Pharmacokinetic Considerations
Predicted Metabolic Pathways
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Ester Hydrolysis: Cleavage of the phenyl acetate to 4-(dihydropyrazinyl)phenol via carboxylesterases .
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N-Dealkylation: Oxidation of the dihydropyrazine nitrogen adjacent to the acetyl group, forming a primary amine .
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Acetyl Group Oxidation: Conversion to a carboxylic acid via cytochrome P450 enzymes .
Stability Optimization Strategies
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